molecular formula C19H16BrN5O4 B2407870 5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1207041-12-0

5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2407870
CAS No.: 1207041-12-0
M. Wt: 458.272
InChI Key: MJLXNGVIPGUJRC-UHFFFAOYSA-N
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Description

5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound that features a variety of functional groups, including bromine, furan, pyrazole, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide typically involves multi-step organic synthesis. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the furan ring: This step involves the reaction of the pyrazole intermediate with a furan derivative.

    Formation of the carboxamide group: This involves the reaction of the intermediate with an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrazole rings.

    Reduction: Amine derivatives of the carboxamide group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The furan and pyrazole rings could play a role in binding to these targets, while the bromine atom and carboxamide group may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(3-(furan-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide: Lacks the dihydropyrimidinyl group.

    N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide: Lacks the bromine atom.

    5-bromo-N-(3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide: Has a methyl group instead of an isopropyl group.

Uniqueness

The uniqueness of 5-bromo-N-(3-(furan-2-yl)-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)furan-2-carboxamide lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the bromine atom, furan rings, pyrazole ring, and carboxamide group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-bromo-N-[5-(furan-2-yl)-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN5O4/c1-10(2)11-9-17(26)23-19(21-11)25-16(8-12(24-25)13-4-3-7-28-13)22-18(27)14-5-6-15(20)29-14/h3-10H,1-2H3,(H,22,27)(H,21,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLXNGVIPGUJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=CC=C(O4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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